
1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that may be related to the class of compounds known as piperazine diones and fused ring compounds. While the specific molecule is not directly studied in the provided papers, insights can be drawn from related research. For instance, piperazine diones have been synthesized and studied for their hydrogen-bonding networks and solution aggregation properties . Similarly, halogenated fused ring compounds have been investigated for their structural and stereochemical properties .
Synthesis Analysis
The synthesis of related piperazine diones has been reported to involve multiple steps, starting from precursors such as ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, and yielding the final product in moderate percentages . The process includes crystallization techniques that can lead to polymorphic forms, which are characterized by different hydrogen-bonding networks. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, and NMR, along with quantum chemical calculations, have been employed to investigate the molecular structure of related chlorinated and halogenated compounds . These studies provide detailed information on vibrational frequencies, molecular stability, and charge distribution within the molecules. For the compound of interest, similar analytical methods could elucidate its molecular structure and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of halogenated diones has been explored through reactions such as bromination, chlorination, and dehydrohalogenation . These reactions can lead to various products, including tricyclic diones and derivatives with different ring structures. The compound may undergo similar reactions, which could be studied to understand its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been analyzed using techniques like NBO analysis, HOMO-LUMO analysis, and Molecular Electrostatic Potential calculations . These analyses reveal the hyper-conjugative interactions, charge transfer, and electrostatic potential of the molecules, which are crucial for understanding their behavior in different environments. The first hyperpolarizability of such compounds is also of interest for their potential role in nonlinear optics . The same properties for 1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be investigated to determine its suitability for various applications.
Aplicaciones Científicas De Investigación
Psychotropic Activity Potential
A study by Chłoń-Rzepa et al. (2013) on derivatives of purine-2,6-dione, including compounds structurally related to the one , highlighted the potential of these molecules as ligands for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7. These receptors are crucial in regulating mood and anxiety, and the compounds showed promising anxiolytic and antidepressant properties in animal models. This research points to the possibility of using such compounds in the development of new psychotropic medications, particularly for conditions like depression and anxiety disorders Chłoń-Rzepa et al., 2013.
Vasodilatory Activity and Potential Antiasthmatic Applications
Another research by Bhatia et al. (2016) focused on xanthene derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their antiasthmatic activity. These compounds were found to possess significant vasodilatory activity, a crucial property for anti-asthmatic agents, demonstrating the potential for development into treatments for asthma and possibly other respiratory conditions Bhatia et al., 2016.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-15-16(21-18(22)24-10-4-3-5-11-24)23(2)19(27)25(17(15)26)12-13-6-8-14(20)9-7-13/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHNLIFUMHJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)




![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)
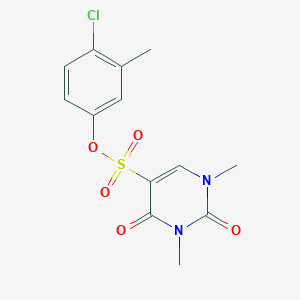

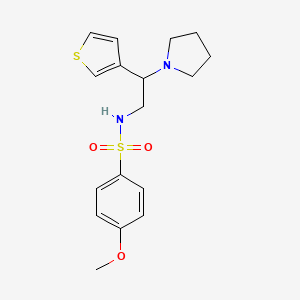
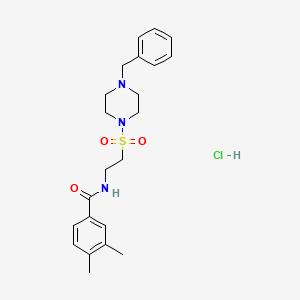
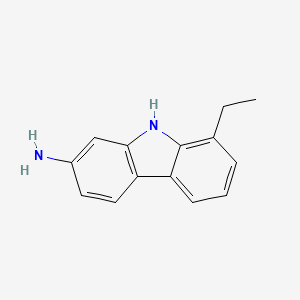
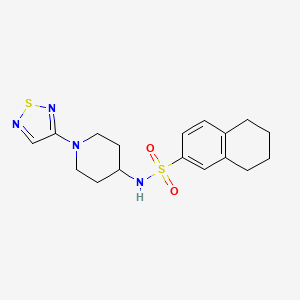
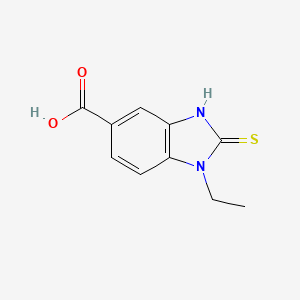
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)